molecular formula C21H12Cl2O5S B12205075 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12205075
M. Wt: 447.3 g/mol
InChI Key: MCIVAUJGXHIQNR-JAIQZWGSSA-N
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Description

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic organic compound characterized by a benzofuran scaffold fused at the 3,4-b position. Key structural features include:

  • 2-position: A (3,4-dichlorophenyl)methylene substituent, introducing electron-withdrawing chlorine atoms.
  • 3-position: A ketone group (3-oxo), which may influence hydrogen bonding and metabolic stability.

The 3,4-dichlorophenyl group is notable for its electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in biological targets, such as sigma receptors or enzymes .

Properties

Molecular Formula

C21H12Cl2O5S

Molecular Weight

447.3 g/mol

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H12Cl2O5S/c22-17-9-6-13(10-18(17)23)11-20-21(24)16-8-7-14(12-19(16)27-20)28-29(25,26)15-4-2-1-3-5-15/h1-12H/b20-11-

InChI Key

MCIVAUJGXHIQNR-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also important aspects of the industrial production to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-[[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate ()

  • Substituents :
    • 2-position : (3,4-Dimethoxyphenyl)methylene (electron-donating methoxy groups).
    • 6-position : Acetoxy group (smaller ester than benzenesulfonate).
    • 7-position : Methyl group (absent in the target compound).
  • The acetoxy group at the 6-position lacks the sulfonate’s leaving-group capability, which may limit prodrug activation.

BD 1008 and BD 1047 ()

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.
  • Key Differences :
    • Both BD compounds are sigma-1 receptor ligands with flexible ethylamine backbones, unlike the rigid benzofuran core of the target compound.
    • The dichlorophenyl group in BD analogs is linked via an ethyl chain, whereas the target compound integrates it directly into the benzofuran scaffold .

Pharmacological Implications

Compound Key Substituents Molecular Weight (g/mol)* Predicted Activity
Target Compound 3,4-Dichlorophenyl, benzenesulfonate ~487.3 Sigma receptor modulation, prodrug potential
ECHEMI Compound () 3,4-Dimethoxyphenyl, acetoxy ~428.4 Reduced receptor affinity, metabolic stability
BD 1008 () Dichlorophenyl ethylamine ~526.2 Sigma-1 antagonism

*Calculated based on structural formulas.

  • Electronic Effects : The dichlorophenyl group in the target compound increases electrophilicity, favoring interactions with nucleophilic residues in receptor binding sites. Methoxy groups in the ECHEMI compound may reduce such interactions .

Biological Activity

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate (CAS Number: 929372-80-5) is a complex organic compound with significant biological activity. Its structure combines multiple aromatic rings and functional groups, which contribute to its pharmacological properties. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H12Cl2O5SC_{21}H_{12}Cl_{2}O_{5}S, with a molecular weight of 447.3 g/mol. The compound features a dichlorophenyl moiety and a benzenesulfonate group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H12Cl2O5SC_{21}H_{12}Cl_{2}O_{5}S
Molecular Weight447.3 g/mol
CAS Number929372-80-5

The biological activity of 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is attributed to its ability to interact with various cellular targets. It may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival pathways. The presence of the benzenesulfonate group enhances its solubility and bioavailability, facilitating its interaction with biological membranes.

Key Mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. This cytotoxicity is often linked to the induction of apoptosis through mitochondrial pathways and increased production of reactive oxygen species (ROS) .
  • DNA Interaction : Similar compounds have shown the ability to induce DNA damage through single and double-strand breaks, leading to cell death. This property is particularly relevant for its potential use in cancer therapy .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound and its analogs:

Antitumor Activity

Research indicates that compounds similar to 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can inhibit tumor growth in vitro and in vivo. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound has been tested against various cancer cell lines with promising results in inhibiting cell growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that similar benzofuroxan derivatives possess antifungal properties against pathogens such as Trichophyton mentagrophytes and antibiotic-resistant Staphylococcus species .

Case Studies

  • Study on Cytotoxicity : In a recent study published in Nature, researchers evaluated the cytotoxic effects of related benzofuroxan compounds on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, indicating strong anticancer potential .
  • Antifungal Activity Assessment : A comparative analysis of benzofuroxan derivatives revealed that certain compounds exhibited antifungal activity four times greater than traditional antifungal agents like Nystatin against specific fungal strains .

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